molecular formula C7H9ClN2O B11913057 (2-Chloro-6-methoxypyridin-3-yl)methanamine CAS No. 1060810-34-5

(2-Chloro-6-methoxypyridin-3-yl)methanamine

Cat. No.: B11913057
CAS No.: 1060810-34-5
M. Wt: 172.61 g/mol
InChI Key: OVJZMNVPZFEZFE-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxypyridin-3-yl)methanamine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, featuring a chloro and methoxy substituent on the pyridine ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methoxypyridin-3-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methoxypyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2-Chloro-6-methoxypyridin-3-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-3-yl)methanamine: Similar structure but lacks the chloro substituent.

    2-Chloro-6-methoxypyridine: Similar structure but lacks the methanamine group.

    2-Chloro-6-ethoxypyridine: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

(2-Chloro-6-methoxypyridin-3-yl)methanamine is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, along with a methanamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1060810-34-5

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2-chloro-6-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C7H9ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,4,9H2,1H3

InChI Key

OVJZMNVPZFEZFE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CN)Cl

Origin of Product

United States

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